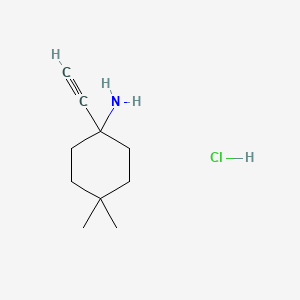
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN It is a derivative of cyclohexane, featuring an ethynyl group and a dimethyl substitution on the cyclohexane ring
Méthodes De Préparation
The synthesis of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl and dimethyl groups.
Dimethylation: The dimethyl groups are introduced via alkylation reactions using methylating agents.
Amination: The amine group is introduced through reductive amination, where an amine is added to the ketone group of the cyclohexane ring.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted amines.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkanes.
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its interaction with biological targets, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various pathways, including enzyme activity and receptor binding, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
1-Ethynyl-4,4-dimethylcyclohexan-1-amine hydrochloride can be compared with similar compounds such as:
4-Ethynylcyclohexan-1-amine hydrochloride: Lacks the dimethyl substitution, leading to different chemical properties and reactivity.
1-Ethynylcyclohexan-1-amine hydrochloride: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.
4,4-Dimethylcyclohexan-1-amine hydrochloride:
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H18ClN |
|---|---|
Poids moléculaire |
187.71 g/mol |
Nom IUPAC |
1-ethynyl-4,4-dimethylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-4-10(11)7-5-9(2,3)6-8-10;/h1H,5-8,11H2,2-3H3;1H |
Clé InChI |
RWAGNMNSZDZEQB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)(C#C)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


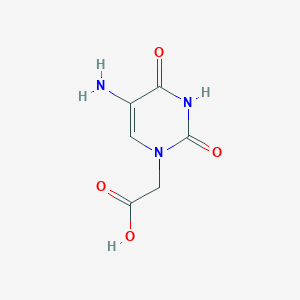

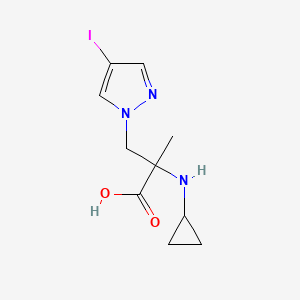


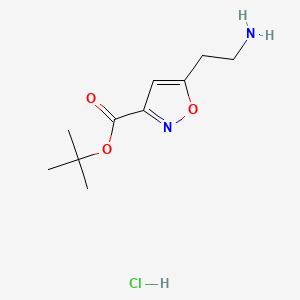
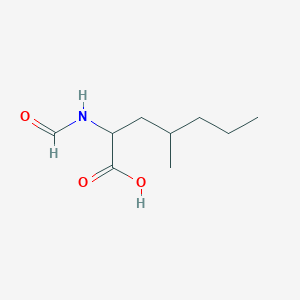
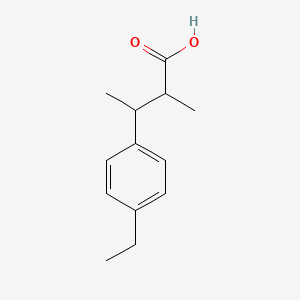
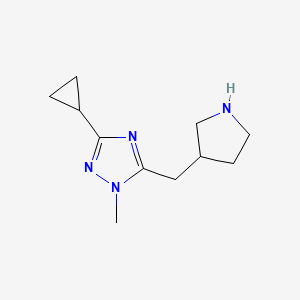
![lithium(1+) 3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13482729.png)
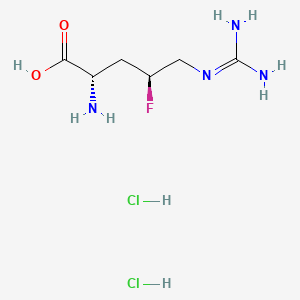
![Ethyl (1S,5R,6R)-3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13482741.png)

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
